Bromotrimethylsilane
Overview
Description
Bromotrimethylsilane is an organosilicon compound, specifically a silyl halide with the chemical formula C₃H₉SiBr. Under standard conditions, it is a colorless liquid that remains stable in the absence of water. This compound is widely used as a powerful silylating agent and as a catalyst for the cleavage of ethers and phosphonic/phosphoric acid alkyl esters .
Mechanism of Action
- Downstream Effects : Depending on reaction conditions, glycerol can be selectively converted into α-monobromohydrin (1-MBH) or α,γ-dibromohydrin (1,3-DBH) in good yields .
- Environmental Factors : TMSBr’s efficacy and stability depend on reaction conditions (e.g., solvent, temperature, and time). Solvent-free conditions have been explored for glycerol conversion .
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
Bromotrimethylsilane has been found to be a very efficient reagent in the conversion of glycerol into bromohydrins . Bromohydrins are useful intermediates in the production of fine chemicals . The interaction between this compound and glycerol results in the formation of these bromohydrins .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a reagent in the conversion of glycerol into bromohydrins . This process involves binding interactions with glycerol, leading to the formation of bromohydrins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used as a mediator in transesterification in acidic conditions . Over time, it has shown stability and effectiveness in these reactions .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts glycerol into bromohydrins . This process involves interactions with glycerol, a by-product in biodiesel production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromotrimethylsilane can be synthesized from silicon tetrabromide through nucleophilic substitution of three bromide groups with a nucleophilic methyl source such as methyllithium. Another method involves consecutive Grignard reactions with metal alkyl halides .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of silicon with bromine in the presence of a catalyst. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bromotrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a brominating agent, converting alcohols into bromides.
Cleavage Reactions: It is effective in cleaving lactones, epoxides, acetals, phosphonate esters, and certain ethers.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include methyllithium, Grignard reagents, and various alcohols.
Conditions: Reactions typically occur under anhydrous conditions to prevent hydrolysis of the compound.
Major Products:
Scientific Research Applications
Bromotrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of bromohydrins and as a catalyst in various organic reactions.
Biology: It plays a role in the synthesis of biologically active compounds.
Medicine: It is involved in the production of pharmaceutical intermediates.
Industry: It is used in the production of silicones and other organosilicon compounds
Comparison with Similar Compounds
- Chlorotrimethylsilane
- Iodotrimethylsilane
- Trimethylsilyl chloride
Comparison: Bromotrimethylsilane is unique due to its specific reactivity and selectivity in bromination reactions. Compared to chlorotrimethylsilane and iodotrimethylsilane, this compound offers distinct advantages in terms of reaction conditions and product yields .
Properties
IUPAC Name |
bromo(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BrSi/c1-5(2,3)4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYIVELXUANFED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062671 | |
Record name | Silane, bromotrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2857-97-8 | |
Record name | Bromotrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2857-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002857978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromotrimethylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139857 | |
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Record name | Silane, bromotrimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, bromotrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromotrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIMETHYLSILYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHH5G299BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bromotrimethylsilane (BTMS) acts as a silylating agent, typically targeting oxygen-containing functional groups like hydroxyl, carbonyl, or phosphate groups. This interaction replaces the labile hydrogen with a trimethylsilyl (TMS) group. For example, in the McKenna reaction, the terminal oxygen of a dialkyl phosphonate attacks the silicon atom in BTMS, leading to silylation and subsequent formation of organophosphorus acids. [] This silylation often serves as a protecting group strategy in organic synthesis, modifying reactivity and facilitating subsequent transformations. [, , , , , ]
ANone:- Molecular Formula: C3H9BrSi - Molecular Weight: 153.13 g/mol - Spectroscopic Data: While specific spectroscopic data is not extensively provided in the provided research, characteristic peaks in NMR spectra would include signals for the trimethylsilyl group.
A: BTMS is sensitive to moisture, readily undergoing hydrolysis to form trimethylsilanol and hydrobromic acid. Therefore, it is crucial to handle and store BTMS under anhydrous conditions, typically using dry solvents and inert atmosphere techniques. [] Despite its moisture sensitivity, BTMS demonstrates compatibility with a range of functional groups, making it a versatile reagent in organic synthesis. [, , ]
ANone: While not typically employed as a catalyst, BTMS participates as a stoichiometric reagent in various reactions:
- Dealkylation: It efficiently cleaves alkyl esters, particularly in the presence of metal halides, forming silyl esters. This reactivity is especially useful in converting lactones to their corresponding trimethylsilyl esters. [] Similarly, it dealkylates dibenzyl arylphosphate esters to arylphosphate acids. []
- Halogenation: BTMS acts as a source of bromine in halogenation reactions. For instance, it converts glycerol to bromohydrins with high selectivity. []
- McKenna Reaction: This reaction involves the addition of BTMS to dialkyl phosphonates, ultimately yielding α-silyloxyphosphonates, key intermediates for the synthesis of organophosphorus acids. [, ]
- Reaction Mechanisms: DFT calculations could elucidate the precise mechanism of the McKenna reaction, providing details on transition states, intermediates, and energy profiles. []
- Regioselectivity and Stereoselectivity: Computational modeling can help rationalize and predict the selectivity observed in reactions involving BTMS, such as the formation of specific bromohydrin isomers. [, ]
A: SAR studies are evident in the research on antiviral acyclic nucleotide analogues. For instance, modifications to the adenine ring in 9-(2-phosphonomethoxyethyl)adenine (PMEA), specifically substitutions at the 2-position, significantly influenced activity against DNA viruses. [] Introduction of aminomethyl or other substituted methyl groups at the 2'-position in N-(2-(phosphonomethoxy)ethyl) nucleotide analogs modulated their activity against various viruses. [] These examples highlight the importance of structural modifications in fine-tuning biological activity and target selectivity.
A: BTMS is highly reactive with moisture, necessitating storage under anhydrous conditions. [] While specific formulations aren't detailed in the research provided, researchers using BTMS typically employ it as a solution in anhydrous solvents like dichloromethane or acetonitrile.
ANone: BTMS is corrosive and moisture-sensitive, demanding careful handling under a well-ventilated fume hood and using appropriate personal protective equipment. Waste disposal requires adherence to local regulations and should consider its reactivity with water.
A: Alternatives to BTMS often depend on the specific transformation. For silylation reactions, chlorotrimethylsilane (CTMS) can be used in conjunction with a metal halide like sodium iodide to generate iodotrimethylsilane (TMSI) in situ. [] While CTMS might be more cost-effective, TMSI exhibits higher reactivity. The choice of reagent ultimately depends on factors like substrate sensitivity, desired reaction rate, and cost considerations.
ANone: BTMS is not typically recycled after use. Responsible waste management involves quenching residual BTMS with a suitable alcohol or other compatible reagent under controlled conditions. The resulting waste should be handled according to local regulations.
ANone: Research with BTMS necessitates a well-equipped organic chemistry laboratory with provisions for handling air- and moisture-sensitive compounds. Essential resources include:
ANone: The use of halotrimethylsilanes, including BTMS, gained significant traction in organic synthesis in the latter half of the 20th century. Key milestones include:
- Application in carbohydrate chemistry: BTMS and its analogs have proven valuable for selective transformations in carbohydrate synthesis, enabling the preparation of complex sugars. []
ANone: Research on BTMS-mediated reactions spans multiple disciplines:
- Organic Synthesis: Development of novel synthetic methodologies for various organic compounds, including pharmaceuticals, polymers, and materials. [, , , , ]
- Materials Science: Functionalization of surfaces and polymers using BTMS-derived phosphonic acids to impart desired properties. [, ]
- Bioorganic Chemistry: Synthesis of biologically relevant molecules like nucleotide analogs, often utilizing BTMS for protection/deprotection strategies. [, , , , , , , , , ]
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